molecular formula C14H19BF3NO4 B1392897 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CAS No. 1357387-31-5

2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Cat. No. B1392897
M. Wt: 333.11 g/mol
InChI Key: HMUKCBZNHGKNND-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a specialized compound used in biomedical research . It serves as a reagent in the creation of pharmaceutical drugs aiming to treat neurological disorders .


Molecular Structure Analysis

The molecular formula of this compound is C14H19BF3NO4 . It has a molecular weight of 333.11 . The InChI key is HMUKCBZNHGKNND-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . It has a topological polar surface area of 49.8Ų . It has a complexity of 417 . It has 0 hydrogen bond donor count and 8 hydrogen bond acceptor count . It has 3 rotatable bonds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds related to 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine have been synthesized and analyzed using techniques such as FTIR, NMR, mass spectrometry, and X-ray diffraction. These boric acid ester intermediates with benzene rings are obtained through multi-step substitution reactions, and their molecular structures are calculated using density functional theory (DFT) to verify their consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).

Crystal Structure and Chemical Reactivity

  • The structural properties and chemical reactivity of pyridin-2-ylboron derivatives, which are closely related to the target compound, have been explored. These studies include the comparison of molecular structures and bond angles, as well as investigations into the molecular orbitals and electrostatic potential to understand differences in chemical reactivity (Sopková-de Oliveira Santos et al., 2003).

Applications in Coordination Polymers

  • The compound has been used in the synthesis of coordination polymers, such as a two-dimensional coordination polymer formed from Cobalt(II) and an extended dipyridyl ligand. The structure of this polymer is characterized by chains of octahedral cobalt ions bridged by acetate ligands, forming sheets with square lattice topology (Al-Fayaad et al., 2020).

Electrochemical Applications

  • This compound has been evaluated in the context of organic liquid electrolyte-based fluoride shuttle batteries. Boron-based anion acceptors derived from it have been tested for their ability to dissociate MF salt in these battery systems, demonstrating potential applications in energy storage technologies (Kucuk & Abe, 2020).

properties

IUPAC Name

2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF3NO4/c1-12(2)13(3,4)23-15(22-12)9-8(14(16,17)18)7-19-11(21-6)10(9)20-5/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUKCBZNHGKNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
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2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
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2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
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2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
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2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
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2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

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